![molecular formula C10H14N4S B3507476 N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea](/img/structure/B3507476.png)
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea
Overview
Description
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea, also known as APTU, is a chemical compound that has been extensively studied for its potential use in scientific research. APTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea inhibits IDO activity by binding to the enzyme's active site and preventing the metabolism of tryptophan. This leads to an accumulation of tryptophan in the body, which can have a variety of effects on physiological processes. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to have other mechanisms of action, including inhibition of nitric oxide synthase and modulation of cytokine expression.
Biochemical and Physiological Effects:
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of IDO activity, anti-inflammatory effects, and anti-tumor effects. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to modulate cytokine expression, leading to changes in immune function. In addition, N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been shown to have effects on oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has a number of advantages as a tool for scientific research, including its ability to inhibit IDO activity and its anti-inflammatory and anti-tumor effects. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are a number of potential future directions for research on N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea, including further investigation of its mechanisms of action, development of new synthetic methods, and exploration of its potential therapeutic applications in areas such as cancer and inflammation. Additionally, research on N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea could lead to the development of new drugs and therapies that target IDO and other related enzymes.
Scientific Research Applications
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been used extensively in scientific research due to its ability to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. IDO has been shown to play a role in a variety of physiological processes, including immune regulation, inflammation, and cancer. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable tool for researchers studying these areas.
properties
IUPAC Name |
1-(6-aminopyridin-2-yl)-3-(2-methylprop-2-enyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-7(2)6-12-10(15)14-9-5-3-4-8(11)13-9/h3-5H,1,6H2,2H3,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTCAESMDUPUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(6-Aminopyridin-2-yl)-3-(2-methylprop-2-enyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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